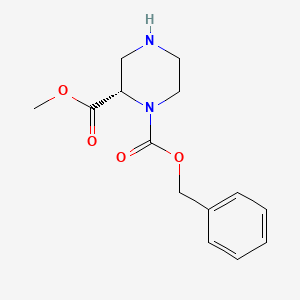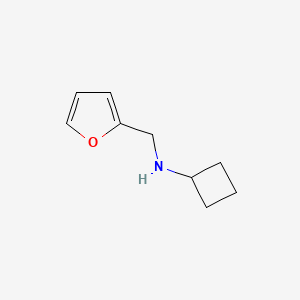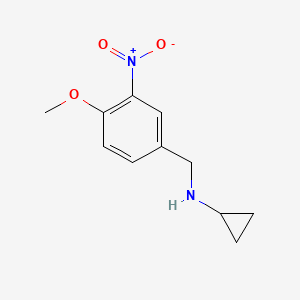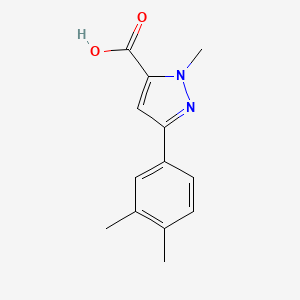
(S)-Methyl 3-hydroxy-2-((2-hydroxybenzyl)amino)propanoate
Übersicht
Beschreibung
“(S)-Methyl 3-hydroxy-2-((2-hydroxybenzyl)amino)propanoate” is a complex organic compound. It contains a methyl group, a hydroxy group, an amino group, and a propanoate group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the hydroxy and amino groups suggests that it could form hydrogen bonds, which could influence its structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be determined by its functional groups. For example, the amino group could participate in acid-base reactions, while the hydroxy group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the hydroxy and amino groups could make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions : This study discusses the preparation and characterization of several N3O3 amine phenols, including derivatives similar to (S)-Methyl 3-hydroxy-2-((2-hydroxybenzyl)amino)propanoate, and their applications in inorganic chemistry, specifically for Group 13 metal ions (Liu, Wong, Rettig, & Orvig, 1993).
Methyl Eucomate : The crystal structure of a compound closely related to this compound is studied, highlighting its potential in crystallography and material science (Li, Zhou, & Jiang, 2008).
Corrosion Inhibition in Acidic Environment : Schiff bases derived from L-Tryptophan and similar compounds demonstrate efficacy in inhibiting the corrosion of stainless steel in acidic environments. This application is significant in materials engineering and industrial chemistry (Vikneshvaran & Velmathi, 2017).
Synthesis and Supramolecular Structures of Ni(II) Complexes : Research into the synthesis and characterization of Ni(II) complexes using ligands related to this compound is important in the field of coordination chemistry (Xie et al., 2004).
Synthesis of Analog Compounds : Studies like the synthesis of (R)-(+)-methyl 3-amino-3-(5-hydroxy-2-pyridinyl)propanoate, an analog of l-azatyrosine, from commercially available reagents demonstrate the compound's utility in organic synthesis and pharmaceutical research (Adamczyk & Reddy, 2001).
Biodegradability of Polyhydroxyalkyl Glutamine Films : The synthesis and characterization of films derived from compounds like this compound are studied for their biodegradability, which is vital in environmental science and materials engineering (Pan, Wang, & Yi, 2007).
DNA Cleavage Studies : The application of ligands derived from this compound in DNA cleavage studies showcases their potential in biochemistry and molecular biology (Sancheti, Bendre, & Kumbhar, 2012).
Synthesis and Biological Activity of Derivatives : Research on the synthesis of derivatives and their antiproliferative and antimicrobial activities highlights the compound's importance in medicinal chemistry and pharmacology (Božić et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2S)-3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-16-11(15)9(7-13)12-6-8-4-2-3-5-10(8)14/h2-5,9,12-14H,6-7H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIOBEKJZCLNLQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine](/img/structure/B1460876.png)
![(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1460877.png)


![4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1460882.png)


![1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1460889.png)
![[3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol](/img/structure/B1460891.png)
![2-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1460892.png)